3,5-Difluoro-4-methylphenylboronic acid pinacol ester
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Overview
Description
“3,5-Difluoro-4-methylphenylboronic acid pinacol ester” is a chemical compound with the CAS Number: 2094504-03-5 . It has a molecular weight of 254.08 and its IUPAC name is 2-(3,5-difluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . It is a solid at room temperature .
Synthesis Analysis
Pinacol boronic esters, such as “this compound”, are highly valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported . An alternative methodology utilizes the transesterification of pinacol from the boronic ester to an excess of a polymer-supported boronic acid .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H17BF2O2/c1-8-10(15)6-9(7-11(8)16)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 .Chemical Reactions Analysis
Pinacol boronic esters are used in Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The reaction involves oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored at a temperature between 2-8°C .Mechanism of Action
Target of Action
Boronic esters, in general, are known to be valuable building blocks in organic synthesis .
Mode of Action
Boronic esters are typically involved in various transformations, including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .
Biochemical Pathways
Boronic esters are known to participate in the suzuki–miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Pharmacokinetics
The stability of boronic esters, including their resistance to protodeboronation, is a significant factor influencing their bioavailability .
Result of Action
The use of boronic esters in organic synthesis can lead to a wide range of functional groups .
Action Environment
The action of 3,5-Difluoro-4-methylphenylboronic acid pinacol ester can be influenced by environmental factors. For instance, the rate of hydrolysis of boronic esters is known to be influenced by the pH of the environment, with the reaction rate considerably accelerated at physiological pH . Additionally, the stability of boronic esters can be affected by air and moisture .
Safety and Hazards
Future Directions
The future directions of research on “3,5-Difluoro-4-methylphenylboronic acid pinacol ester” and similar compounds could involve further development of protocols for the functionalizing deboronation of alkyl boronic esters . Additionally, the development of more efficient and environmentally benign organoboron reagents for Suzuki–Miyaura coupling and other carbon–carbon bond-forming reactions could be a focus of future research .
Properties
IUPAC Name |
2-(3,5-difluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BF2O2/c1-8-10(15)6-9(7-11(8)16)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFLGURYLOQWJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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